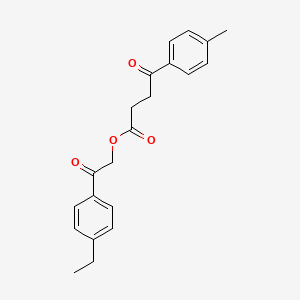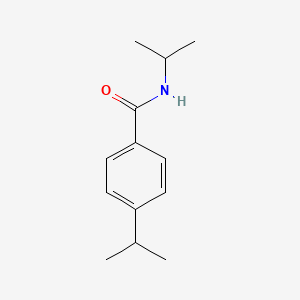
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide, also known as HNIPPA, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of amides and has a molecular weight of 357.48 g/mol. HNIPPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for research in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit antipyretic effects by reducing fever in rats. 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for research in the field of medicine. However, one limitation of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for research on 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide. One potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide and to optimize its therapeutic effects.
Méthodes De Synthèse
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with isobutyl bromide, followed by reaction with benzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 3-bromo-propionyl chloride.
Applications De Recherche Scientifique
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been the subject of several scientific studies for its potential therapeutic effects. In one study, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. Another study found that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exhibited analgesic effects by reducing pain responses in mice in a dose-dependent manner.
Propriétés
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-16(2)15-24-22(26)14-20(17-8-4-3-5-9-17)23-19-11-7-6-10-18(19)12-13-21(23)25/h3-13,16,20,25H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRGDSSSTYNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)
![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)
![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)

![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)